molecular formula C8H13NO B13614478 (S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine

(S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine

Cat. No.: B13614478
M. Wt: 139.19 g/mol
InChI Key: MTHKKBLSINVYHP-LURJTMIESA-N
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Description

(S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine is a chiral amine derivative featuring a 2,5-dimethylfuran ring system. Its structural characteristics include:

  • Chemical Formula: C₈H₁₃NO
  • Molecular Weight: 139.2 g/mol
  • IUPAC Name: 1-(2,5-dimethylfuran-3-yl)ethanamine
  • CAS Number: 317830-20-9
  • Physical Properties: Liquid at room temperature (RT) with a storage temperature recommendation of RT .

However, detailed safety data and specific biological activity for this enantiomer remain unreported in publicly available literature .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(1S)-1-(2,5-dimethylfuran-3-yl)ethanamine

InChI

InChI=1S/C8H13NO/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3/t6-/m0/s1

InChI Key

MTHKKBLSINVYHP-LURJTMIESA-N

Isomeric SMILES

CC1=CC(=C(O1)C)[C@H](C)N

Canonical SMILES

CC1=CC(=C(O1)C)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,5-dimethylfuran.

    Chiral Amine Introduction: The chiral amine group is introduced via a reductive amination reaction. This involves the reaction of 2,5-dimethylfuran with an appropriate aldehyde or ketone, followed by reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the furan ring.

Scientific Research Applications

(S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Biological Studies: The compound’s biological activity is investigated for potential therapeutic uses.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares (S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine with key analogues, focusing on molecular features and biological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Source
This compound C₈H₁₃NO 139.2 2,5-dimethylfuran, chiral (S) Not explicitly reported
(R)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine C₈H₁₃NO 139.2 2,5-dimethylfuran, chiral (R) Limited data; enantiomeric properties
2-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine Hydrochloride C₁₁H₁₃ClF₃NO₂ 305.7 Trifluoromethyl, dimethoxy phenyl Selective serotonin reuptake inhibitor
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine C₁₃H₁₀Br₂F₂N₂ 392.3 Dibromopyridine, difluorophenyl Synthetic intermediate; halogenated

Key Differences and Implications

Heterocyclic Core and Substituent Effects
  • Furan vs. Phenyl/Pyridine Rings: The dimethylfuran ring in the target compound is less electronegative compared to trifluoromethylphenyl () or dibromopyridine () systems. This reduces polarity and may impact solubility and membrane permeability .
Stereochemical Considerations
  • The (S)-enantiomer’s configuration may confer distinct binding affinities in chiral environments (e.g., enzymes or receptors).
  • In contrast, compound 19 () highlights the importance of stereochemistry in serotonin reuptake inhibition, where (R)-configuration optimizes activity .
Functional Group Impact on Bioactivity
  • Methoxy and Trifluoromethyl Groups : The phenylpiperidine derivatives in demonstrate that electron-withdrawing groups (e.g., trifluoromethyl) enhance selectivity for serotonin transporters, suggesting that substituent electronegativity is critical for CNS-targeting molecules .
  • Halogenation : Bromine and fluorine in ’s pyridine derivative increase molecular rigidity and stability, often utilized in medicinal chemistry to prolong metabolic half-life .

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